molecular formula C12H10F3NO B2965921 (3E)-4-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluorobut-3-en-2-one CAS No. 428842-30-2

(3E)-4-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B2965921
CAS No.: 428842-30-2
M. Wt: 241.213
InChI Key: YQUWDTZFUWILAX-SOFGYWHQSA-N
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Description

(3E)-4-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound that features a trifluoromethyl group and an indole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

In chemistry, (3E)-4-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluorobut-3-en-2-one can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with indole and trifluoromethyl groups are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds may be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

Some indole derivatives have been found to have high binding affinity to certain receptors. For instance, the isoindoline analogue displays high MT2 binding affinity (Ki = 2 nM) and high selectivity towards the MT2 subtype .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on the specific compound. Some compounds in this class may be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

Future Directions

The future directions for research on indole derivatives could involve further exploration of their biological activity and potential applications in medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluorobut-3-en-2-one typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Coupling Reactions: The final step involves coupling the indole moiety with the trifluoromethylated intermediate under conditions that favor the formation of the enone structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions could target the enone functionality, converting it to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxindoles, alcohols, and various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    (3E)-4-(2,3-dihydro-1H-indol-1-yl)-1,1,1-trifluorobut-3-en-2-one: can be compared with other indole derivatives and trifluoromethylated compounds.

    Indole-3-carbinol: Known for its anticancer properties.

    Trifluoromethyl ketones: Often used as enzyme inhibitors.

Uniqueness

The uniqueness of this compound lies in its combination of an indole moiety with a trifluoromethyl group, which can confer unique biological activities and chemical properties.

Properties

IUPAC Name

(E)-4-(2,3-dihydroindol-1-yl)-1,1,1-trifluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c13-12(14,15)11(17)6-8-16-7-5-9-3-1-2-4-10(9)16/h1-4,6,8H,5,7H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUWDTZFUWILAX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C2=CC=CC=C21)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501326573
Record name (E)-4-(2,3-dihydroindol-1-yl)-1,1,1-trifluorobut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

428842-30-2
Record name (E)-4-(2,3-dihydroindol-1-yl)-1,1,1-trifluorobut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501326573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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